molecular formula C13H15IN2O2 B2735629 1-(3-Iodobenzoyl)piperidine-4-carboxamide CAS No. 425613-01-0

1-(3-Iodobenzoyl)piperidine-4-carboxamide

Cat. No.: B2735629
CAS No.: 425613-01-0
M. Wt: 358.179
InChI Key: QJIFXSIPIOFFPZ-UHFFFAOYSA-N
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Description

1-(3-Iodobenzoyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C13H15IN2O2 It is characterized by the presence of an iodinated benzoyl group attached to a piperidine ring, which is further substituted with a carboxamide group

Preparation Methods

The synthesis of 1-(3-Iodobenzoyl)piperidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodobenzoic acid and piperidine.

    Reaction Conditions: The 3-iodobenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

    Amidation Reaction: The acid chloride is then reacted with piperidine to form the desired this compound. This reaction is typically carried out in the presence of a base, such as triethylamine (TEA), to neutralize the hydrogen chloride (HCl) generated during the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including considerations for cost, yield, and purity.

Chemical Reactions Analysis

1-(3-Iodobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), acids (e.g., hydrochloric acid, sulfuric acid), and reducing agents (e.g., LiAlH4, sodium borohydride).

Scientific Research Applications

1-(3-Iodobenzoyl)piperidine-4-carboxamide has several scientific research applications, including:

    Drug Discovery: The compound is used as a building block in the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and selectivity.

    Medicinal Chemistry: Researchers use this compound to study the structure-activity relationships (SAR) of various biologically active molecules. It serves as a scaffold for the development of new therapeutic agents.

    Organic Synthesis: The compound is employed in organic synthesis as a versatile intermediate. Its functional groups allow for further modifications and the creation of complex molecules.

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological targets and pathways. It may serve as a probe to study specific biochemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Iodobenzoyl)piperidine-4-carboxamide depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The iodinated benzoyl group can enhance binding affinity and selectivity towards these targets. The piperidine ring and carboxamide group contribute to the overall pharmacophore, influencing the compound’s biological activity and pharmacokinetic properties.

Comparison with Similar Compounds

1-(3-Iodobenzoyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-Iodobenzoyl)piperidine-4-carboxamide: This compound has the iodine atom in the para position of the benzoyl group, which may result in different chemical and biological properties.

    1-(3-Bromobenzoyl)piperidine-4-carboxamide: The bromine atom in this compound can be compared to the iodine atom in terms of reactivity and biological activity.

    1-(3-Chlorobenzoyl)piperidine-4-carboxamide: The chlorine atom in this compound provides a basis for comparison with the iodine atom, highlighting differences in size, electronegativity, and reactivity.

The uniqueness of this compound lies in its iodinated benzoyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-iodobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN2O2/c14-11-3-1-2-10(8-11)13(18)16-6-4-9(5-7-16)12(15)17/h1-3,8-9H,4-7H2,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIFXSIPIOFFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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